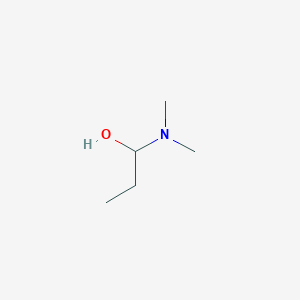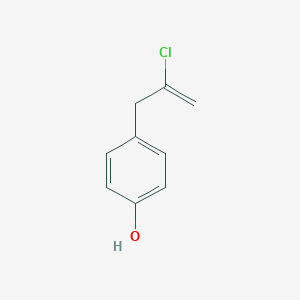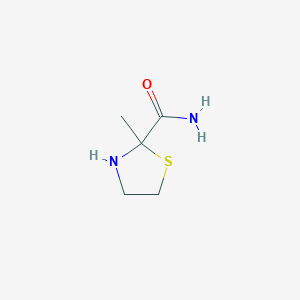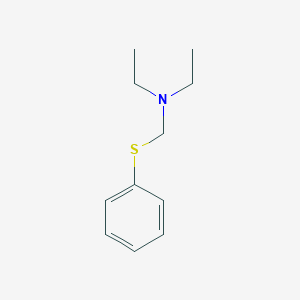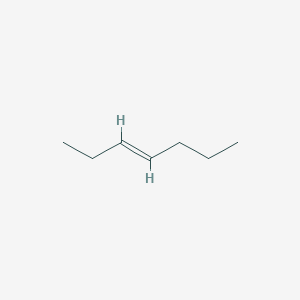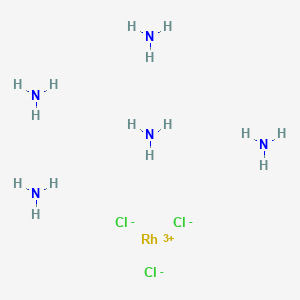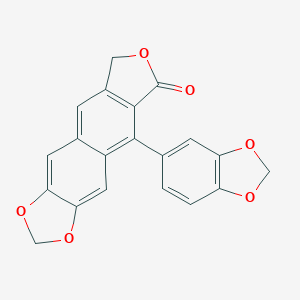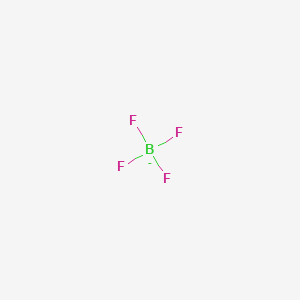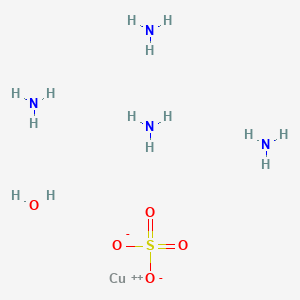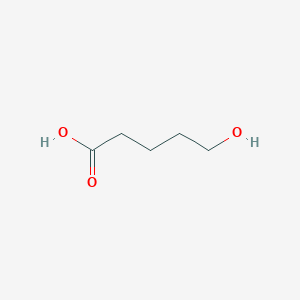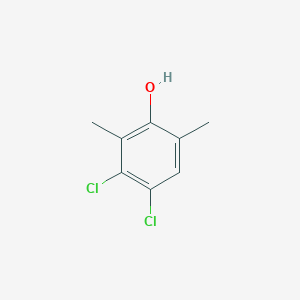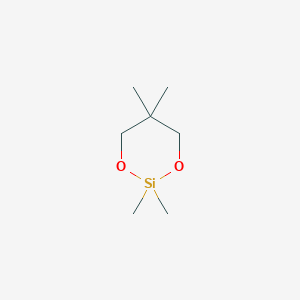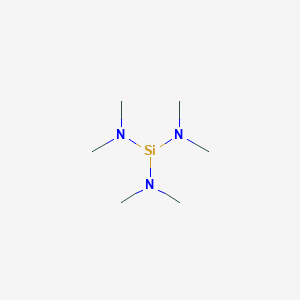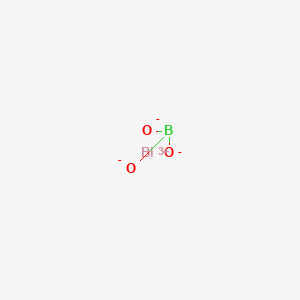
Bismuth orthoborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth orthoborate (BiBO3) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BiBO3 is a non-linear optical material that exhibits excellent optical properties, making it a suitable candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of Bismuth orthoborate is still under investigation. However, it is believed that its non-linear optical properties are due to the presence of bismuth ions, which have a unique electronic structure that promotes non-linear optical effects. The exact mechanism of action of Bismuth orthoborate in laser technology and photovoltaic devices is still being studied.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Bismuth orthoborate. However, some studies suggest that Bismuth orthoborate may have potential applications in biomedical imaging due to its optical properties. Additionally, Bismuth orthoborate has been studied for its potential antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bismuth orthoborate has several advantages for lab experiments, including its non-linear optical properties, high thermal stability, and low toxicity. However, Bismuth orthoborate is challenging to synthesize, and its properties are highly dependent on the synthesis method used. Additionally, Bismuth orthoborate is a relatively new material, and there is limited research on its properties and potential applications.
Direcciones Futuras
There are several future directions for Bismuth orthoborate research, including the development of new synthesis methods, the investigation of its properties and potential applications in biomedical imaging, and the optimization of its properties for use in non-linear optical materials, laser technology, and photovoltaic devices. Additionally, further research is needed to understand the mechanism of action of Bismuth orthoborate and its potential antibacterial properties.
Conclusion:
In conclusion, Bismuth orthoborate is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its non-linear optical properties make it an excellent candidate for various scientific research applications, including non-linear optical materials, laser technology, and photovoltaic devices. While there is limited research on the biochemical and physiological effects of Bismuth orthoborate, it has potential applications in biomedical imaging and antibacterial properties. Further research is needed to optimize its properties and understand its mechanism of action.
Métodos De Síntesis
The synthesis of Bismuth orthoborate can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. Solid-state reactions involve mixing the reactants in a specific ratio and heating them at high temperatures to form the desired compound. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of Bismuth orthoborate. Sol-gel methods involve the use of a precursor solution that is converted into the desired compound through a series of chemical reactions.
Aplicaciones Científicas De Investigación
Bismuth orthoborate has found various scientific research applications, including non-linear optical materials, laser technology, and photovoltaic devices. Its unique optical properties make it an excellent candidate for non-linear optical materials, which have applications in optical communication, optical data storage, and optical switching. Bismuth orthoborate is also used in laser technology as a frequency converter, which converts the frequency of a laser beam to a higher or lower frequency. Additionally, Bismuth orthoborate has potential applications in photovoltaic devices, as it exhibits excellent photoelectric properties.
Propiedades
Número CAS |
14059-35-9 |
|---|---|
Nombre del producto |
Bismuth orthoborate |
Fórmula molecular |
BiBO3 BBiO3 |
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
bismuth;borate |
InChI |
InChI=1S/BO3.Bi/c2-1(3)4;/q-3;+3 |
Clave InChI |
YISOXLVRWFDIKD-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[Bi+3] |
SMILES canónico |
B([O-])([O-])[O-].[Bi+3] |
Otros números CAS |
14059-35-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



